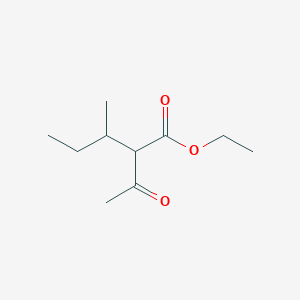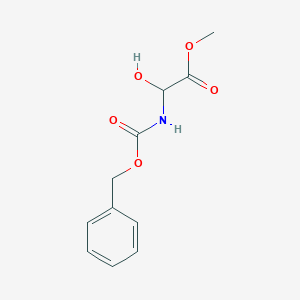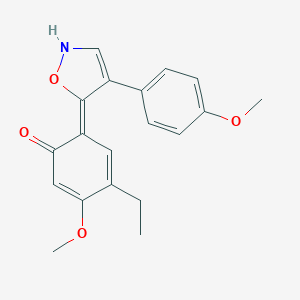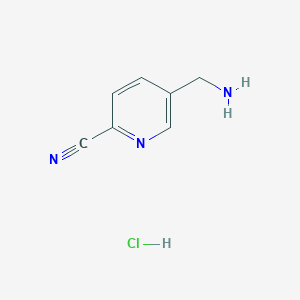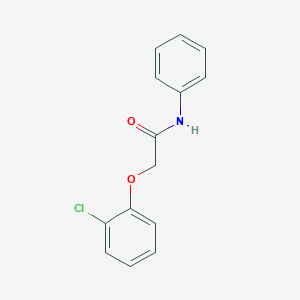
2-(2-chlorophenoxy)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-phenylacetamide, commonly known as fenoxycarb, is a synthetic insecticide that belongs to the carbamate family. It is widely used in agriculture to control pests such as aphids, whiteflies, and spider mites. Fenoxycarb has also been used in veterinary medicine to control fleas and ticks in pets.
作用機序
Fenoxycarb works by inhibiting the activity of an enzyme called chitin synthase. Chitin is a structural component of the exoskeleton of insects and is essential for their survival. By inhibiting chitin synthesis, fenoxycarb disrupts the growth and development of insects, eventually leading to their death.
生化学的および生理学的効果
Fenoxycarb has been shown to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation. However, fenoxycarb has been found to be toxic to aquatic organisms, particularly crustaceans.
実験室実験の利点と制限
Fenoxycarb has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a long shelf life. However, fenoxycarb has some limitations, including its toxicity to aquatic organisms and its potential impact on non-target insects.
将来の方向性
There are several areas of future research for fenoxycarb. One area is the development of new formulations that reduce its impact on non-target organisms. Another area is the study of fenoxycarb's potential as a growth regulator in plants. Finally, there is a need for more research on the potential long-term effects of fenoxycarb on the environment and human health.
Conclusion:
2-(2-chlorophenoxy)-N-phenylacetamide, or fenoxycarb, is a synthetic insecticide that has been widely used in agriculture and veterinary medicine. It works by inhibiting the activity of chitin synthase, leading to the disruption of insect growth and development. Fenoxycarb has several advantages for use in lab experiments, but also has some limitations, including its toxicity to aquatic organisms. Future research should focus on developing new formulations and studying fenoxycarb's potential as a growth regulator in plants.
合成法
Fenoxycarb is synthesized by reacting 2-chlorophenol with phenylacetic acid in the presence of a catalyst. The resulting product is then treated with phosgene and a base to form the carbamate ester. The ester is then hydrolyzed to form fenoxycarb.
科学的研究の応用
Fenoxycarb has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of pests, including aphids, whiteflies, and spider mites. Fenoxycarb has also been studied for its potential use in controlling fleas and ticks in pets. In addition, fenoxycarb has been studied for its potential use as a growth regulator in plants.
特性
CAS番号 |
70907-01-6 |
|---|---|
製品名 |
2-(2-chlorophenoxy)-N-phenylacetamide |
分子式 |
C14H12ClNO2 |
分子量 |
261.7 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |
InChIキー |
QSYOXYOIQFKCHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
正規SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



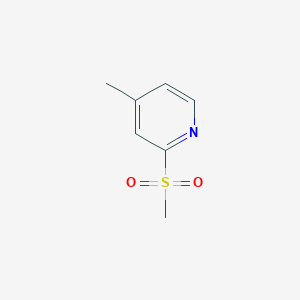
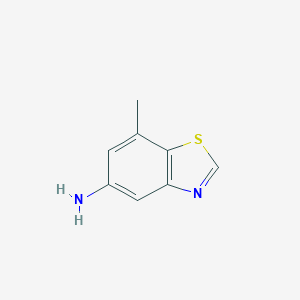
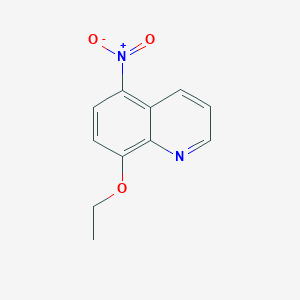
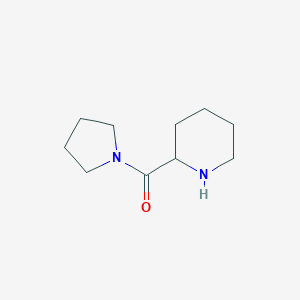
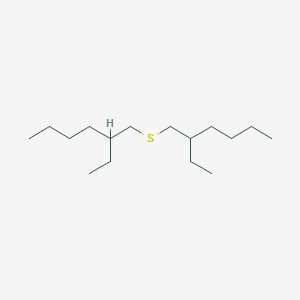
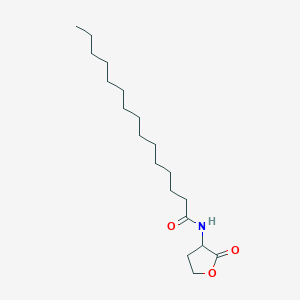
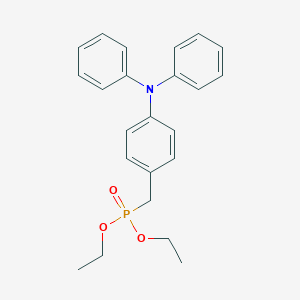
![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)
